[3-Methyl-4-(methylthio)phenyl]methanol
Description
[3-Methyl-4-(methylthio)phenyl]methanol is a benzyl alcohol derivative featuring a 3-methyl-4-(methylthio)phenyl substituent. The compound shares a core aromatic ring substituted with methyl and methylthio groups, which are critical for interactions in pesticidal and biochemical applications.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H12OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
ZITWBZDPUUPEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(methylthio)phenyl]methanol typically involves the introduction of the methylthio group and the benzenemethanol group onto a benzene ring. One common method includes the use of Friedel-Crafts alkylation to introduce the benzenemethanol group, followed by thiolation to add the methylthio group. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and thiolating agents like methylthiol for the thiolation step.
Industrial Production Methods
Industrial production of [3-Methyl-4-(methylthio)phenyl]methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(methylthio)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenemethanol group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[3-Methyl-4-(methylthio)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(methylthio)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Organophosphate Derivatives
Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate)
- Structure : Phosphorothioate ester with the same 3-methyl-4-(methylthio)phenyl group.
- Properties: Molecular formula: C₁₀H₁₅O₃PS₂; Molecular weight: 278.33 g/mol . Solubility: Highly soluble in methanol, ethanol, and organic solvents; low water solubility . Toxicity: Acts as a cholinesterase inhibitor (LD₅₀ ~ 330 mg/kg in rats) .
- Applications : Broad-spectrum insecticide targeting flies and mosquitoes .
Fenamiphos (Ethyl 3-methyl-4-(methylthio)phenyl (1-methylethyl)phosphoramidate)
- Structure : Phosphoramidate derivative with the same aromatic substituents.
- Properties: Molecular formula: C₁₃H₂₂NO₃PS; Molecular weight: 303.36 g/mol . Toxicity: Acute oral LD₅₀ ~ 3–10 mg/kg in mammals, higher toxicity than fenthion .
- Applications : Nematicide used in agriculture .
Key Structural Differences
- Functional Groups: Fenthion and fenamiphos contain phosphorus-based ester/amidate groups, enabling enzyme inhibition.
Carbamate Derivatives
3-Methyl-4-(methylthio)phenyl methylcarbamate
- Structure : Carbamate group (-OCONHCH₃) attached to the aromatic core.
- Properties: Molecular formula: C₁₀H₁₃NO₂S; Molecular weight: 211.28 g/mol . LogP: 2.47, indicating moderate lipophilicity .
- Applications : Used in analytical separations (HPLC) and pesticidal research .
3-Methyl-4-(methylthio)phenyl N-(2-bromo-4-methylphenyl)carbamate
Other Methanol Derivatives
[3-[[(Pyridin-4-yl)thio]methyl]phenyl]methanol
- Structure : Pyridinylthio group replaces the methylthio substituent.
- Properties: Molecular formula: C₁₃H₁₃NOS; Molecular weight: 231.32 g/mol .
Comparative Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | LogP |
|---|---|---|---|---|
| [3-Methyl-4-(methylthio)phenyl]methanol* | C₉H₁₂OS | 168.26 | -OH | ~1.8† |
| Fenthion | C₁₀H₁₅O₃PS₂ | 278.33 | Phosphorothioate ester | 3.74‡ |
| Fenamiphos | C₁₃H₂₂NO₃PS | 303.36 | Phosphoramidate | 3.12‡ |
| 3-Methyl-4-(methylthio)phenyl methylcarbamate | C₁₀H₁₃NO₂S | 211.28 | Carbamate | 2.47 |
*Hypothetical data inferred from analogs; †Estimated using ChemDraw; ‡Experimental values from literature .
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